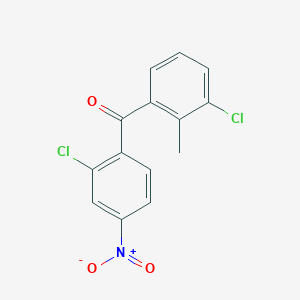
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is a complex organic compound characterized by its unique structure, which includes an imidazolium ion and a carboxyvinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate typically involves multiple steps:
Formation of the imidazolium ion: This step involves the alkylation of imidazole with a benzyl halide under basic conditions.
Introduction of the carboxyvinyl group: This is achieved through a Heck reaction, where a vinyl halide reacts with a carboxylic acid in the presence of a palladium catalyst.
Final coupling: The final step involves the coupling of the imidazolium ion with the carboxyvinyl group through a Michael addition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxyvinyl group to an alcohol.
Substitution: The imidazolium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazolium derivatives.
科学研究应用
Chemistry
In chemistry, (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazolium ion, which can mimic natural substrates.
Medicine
In medicine, this compound has potential applications as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate involves its interaction with molecular targets such as enzymes or cell membranes. The imidazolium ion can bind to negatively charged sites on enzymes, inhibiting their activity. The carboxyvinyl group can interact with cell membranes, disrupting their structure and function.
相似化合物的比较
Similar Compounds
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)propionate: Similar structure but with a propionate group instead of an acrylate group.
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)butyrate: Similar structure but with a butyrate group instead of an acrylate group.
Uniqueness
(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is unique due to its combination of an imidazolium ion and a carboxyvinyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
属性
分子式 |
C23H20N2O4 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
(E)-3-[4-[[3-[[4-[(E)-2-carboxyethenyl]phenyl]methyl]imidazol-3-ium-1-yl]methyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)11-9-18-1-5-20(6-2-18)15-24-13-14-25(17-24)16-21-7-3-19(4-8-21)10-12-23(28)29/h1-14,17H,15-16H2,(H-,26,27,28,29)/b11-9+,12-10+ |
InChI 键 |
ICRQULJKXCGSSA-WGDLNXRISA-N |
手性 SMILES |
C1=CC(=CC=C1CN2C=C[N+](=C2)CC3=CC=C(C=C3)/C=C/C(=O)O)/C=C/C(=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1CN2C=C[N+](=C2)CC3=CC=C(C=C3)C=CC(=O)O)C=CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)


![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)



![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)



![2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B12835836.png)


